Chlorure de 2,4,5-trifluorobenzyl

Vue d'ensemble

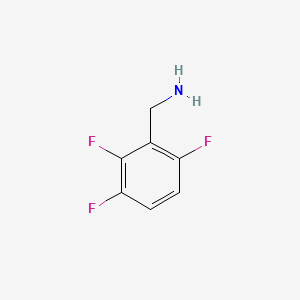

Description

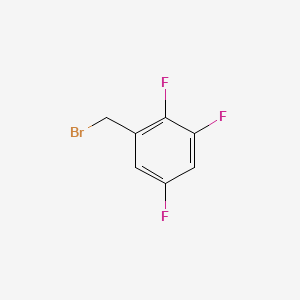

“2,4,5-Trifluorobenzyl chloride” is a chemical compound with the molecular formula C7H4ClF3 . It is also known by other names such as “1-(chloromethyl)-2,4,5-trifluorobenzene” and "2,4,5-trifluorobenzylchloride" . The molecular weight of this compound is 180.55 g/mol .

Synthesis Analysis

The synthesis of “2,4,5-Trifluorobenzyl chloride” involves the use of 2,4,5-trifluorotoluene and azobisisobutyronitrile . The reaction flask is heated to 110°C and dry chlorine gas is added . After about 3 hours of chlorine gas, the halogenating agent chlorine gas is stopped . The reactant is then cooled, washed with water to neutrality, dried, and distilled under reduced pressure to obtain 2,4,5-trifluorobenzyl chloride .

Molecular Structure Analysis

The molecular structure of “2,4,5-Trifluorobenzyl chloride” can be represented by the InChI code InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 . The Canonical SMILES representation is C1=C(C(=CC(=C1F)F)F)CCl .

Chemical Reactions Analysis

“2,4,5-Trifluorobenzyl chloride” can be used as an intermediate in the synthesis of various pharmaceutical and pesticide compounds . It can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, or thioesters, respectively .

Physical And Chemical Properties Analysis

“2,4,5-Trifluorobenzyl chloride” is a colorless to almost colorless clear liquid . It has a molecular weight of 180.55 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 .

Applications De Recherche Scientifique

Synthèse d'antibiotiques fluoroquinolones

Le chlorure de 2,4,5-trifluorobenzyl peut être utilisé dans la synthèse de plusieurs dérivés glycosylés de certains antibiotiques fluoroquinolones . Les fluoroquinolones sont un type d'antibiotiques utilisés pour traiter une variété d'infections bactériennes. L'ajout d'un dérivé glycosylé peut améliorer l'efficacité de l'antibiotique.

Synthèse en un pot d'éthyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate

Ce composé peut être utilisé dans la synthèse en un pot d'éthyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate . Il s'agit d'un composé organique complexe qui peut être utilisé dans diverses réactions chimiques et études.

Bloc de construction en synthèse organique

Le this compound est un bloc de construction aryl fluoré . Il peut être utilisé dans la synthèse d'une grande variété d'autres composés, ce qui en fait un outil polyvalent en chimie organique.

Synthèse de composés aromatiques fluorés

En raison de son groupe trifluorobenzyl, ce composé peut être utilisé dans la synthèse d'autres composés aromatiques fluorés . Ces composés ont une large gamme d'applications, des produits pharmaceutiques à la science des matériaux.

Synthèse de polymères fluorés

Le groupe trifluorobenzyl peut également être utilisé dans la synthèse de polymères fluorés . Ces polymères ont des propriétés uniques, telles qu'une grande stabilité thermique et une résistance aux solvants, ce qui les rend utiles dans une variété d'applications industrielles.

Synthèse de revêtements fluorés

Le groupe trifluorobenzyl peut être utilisé dans la synthèse de revêtements fluorés . Ces revêtements peuvent fournir des surfaces aux propriétés uniques, telles qu'un faible frottement, une grande résistance à l'usure et une résistance à la corrosion.

Mécanisme D'action

Target of Action

The primary target of 2,4,5-Trifluorobenzyl chloride is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a target for the treatment of type 1 diabetes .

Mode of Action

2,4,5-Trifluorobenzyl chloride: acts as an inhibitor of DPP-4 . By inhibiting this enzyme, it decreases glucagon levels, which in turn helps to control blood sugar .

Biochemical Pathways

The inhibition of DPP-4 by 2,4,5-Trifluorobenzyl chloride affects the glucose-insulin secretion pathway . This results in improved control of blood sugar, which is crucial in the management of type 1 diabetes .

Pharmacokinetics

In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), 2,4,5-Trifluorobenzyl chloride is orally active, and approximately 79% of the dose is excreted in the urine . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of 2,4,5-Trifluorobenzyl chloride ’s action primarily involve the regulation of blood sugar levels . By inhibiting DPP-4 and decreasing glucagon levels, it helps to improve control of blood sugar, which is beneficial for individuals with type 1 diabetes .

Safety and Hazards

“2,4,5-Trifluorobenzyl chloride” is classified as a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment . It should be stored in a well-ventilated place and kept cool .

Analyse Biochimique

Biochemical Properties

2,4,5-Trifluorobenzyl chloride plays a significant role in biochemical reactions, particularly as an inhibitor of dipeptidyl peptidase-4 (DPP-4). This enzyme is involved in the degradation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-4, 2,4,5-Trifluorobenzyl chloride helps to prolong the action of incretin hormones, thereby enhancing insulin secretion and improving blood sugar control . Additionally, this compound interacts with various proteins and enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of 2,4,5-Trifluorobenzyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DPP-4, 2,4,5-Trifluorobenzyl chloride enhances the incretin effect, leading to increased insulin secretion and improved glucose uptake by cells . This compound also affects the expression of genes involved in glucose metabolism, thereby influencing cellular energy production and storage.

Molecular Mechanism

At the molecular level, 2,4,5-Trifluorobenzyl chloride exerts its effects through the inhibition of DPP-4. This enzyme inhibition prevents the degradation of incretin hormones, allowing them to exert their insulinotropic effects for a longer duration . The binding interactions between 2,4,5-Trifluorobenzyl chloride and DPP-4 are crucial for its inhibitory action, leading to changes in enzyme activity and subsequent alterations in gene expression related to glucose metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,5-Trifluorobenzyl chloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 2,4,5-Trifluorobenzyl chloride remains stable under inert gas conditions and at low temperatures, ensuring its efficacy in biochemical assays . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained inhibition of DPP-4 and prolonged incretin hormone activity.

Dosage Effects in Animal Models

The effects of 2,4,5-Trifluorobenzyl chloride vary with different dosages in animal models. At lower doses, this compound effectively inhibits DPP-4 and improves blood sugar control without significant adverse effects . At higher doses, toxic effects such as severe skin burns and eye damage have been observed . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2,4,5-Trifluorobenzyl chloride is involved in metabolic pathways related to glucose metabolism. By inhibiting DPP-4, this compound affects the levels of incretin hormones, which play a crucial role in regulating glucose homeostasis . The interaction of 2,4,5-Trifluorobenzyl chloride with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Within cells and tissues, 2,4,5-Trifluorobenzyl chloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues are essential for its biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2,4,5-Trifluorobenzyl chloride plays a critical role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . The precise localization of 2,4,5-Trifluorobenzyl chloride within cells ensures its interaction with target enzymes and proteins, thereby modulating their activity and influencing cellular processes.

Propriétés

IUPAC Name |

1-(chloromethyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXPOOVDUVHJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380359 | |

| Record name | 2,4,5-Trifluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243139-71-1 | |

| Record name | 1-(Chloromethyl)-2,4,5-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243139-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorobenzyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)